molecular formula C6H12N2O6 B1218929 5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid CAS No. 19396-05-5

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid

Cat. No.: B1218929
CAS No.: 19396-05-5
M. Wt: 208.17 g/mol
InChI Key: UXUOQLQNHQVUSQ-YVZJFKFKSA-N
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Description

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is a significant component of polyoxin, a peptidyl nucleoside antibiotic. Polyoxin is known for its potent bioactivity against phytopathogenic fungi. The structure of polyoxin includes three building blocks: a nucleoside skeleton, polyoximic acid, and carbamoylpolyoxamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is synthesized through a complex biosynthetic pathway involving multiple enzymes. The pathway includes an unusual acetylation cycle associated with tandem reduction and sequential hydroxylation steps . The initial steps involve the conversion of L-glutamate to N-acetyl glutamate, followed by a series of reductions and hydroxylations to form carbamoylpolyoxamic acid .

Industrial Production Methods

The industrial production of carbamoylpolyoxamic acid is typically achieved through fermentation processes using Streptomyces species, such as Streptomyces cacaoi var. asoensis and Streptomyces aureochromogenes . These microorganisms are genetically engineered to enhance the production of polyoxin, which includes carbamoylpolyoxamic acid as one of its key components .

Chemical Reactions Analysis

Types of Reactions

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving carbamoylpolyoxamic acid include acetyl-CoA for acetylation, and specific enzymes such as N-acetyltransferase and dioxygenase . The conditions for these reactions often require specific pH levels and temperatures to ensure optimal enzyme activity.

Major Products

The major products formed from the reactions involving carbamoylpolyoxamic acid include intermediates such as N-acetyl glutamate and a-amino-d-hydroxyvaleric acid, which are further processed to form the final compound .

Mechanism of Action

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid exerts its effects by being part of polyoxin, which acts as a competitive inhibitor of chitin synthetase. This enzyme is crucial for fungal cell wall biosynthesis. By inhibiting chitin synthetase, polyoxin disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Carbamoyl-2-amino-2-deoxy-L-xylonic acid is unique due to its highly unusual biosynthetic pathway, which involves a distinctive acetylation cycle and tandem reduction steps . This sets it apart from other similar compounds and highlights its importance in the study of novel enzymatic reactions and metabolic pathways.

Properties

CAS No.

19396-05-5

Molecular Formula

C6H12N2O6

Molecular Weight

208.17 g/mol

IUPAC Name

(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoic acid

InChI

InChI=1S/C6H12N2O6/c7-3(5(11)12)4(10)2(9)1-14-6(8)13/h2-4,9-10H,1,7H2,(H2,8,13)(H,11,12)/t2-,3-,4+/m0/s1

InChI Key

UXUOQLQNHQVUSQ-YVZJFKFKSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)O)N)O)O)OC(=O)N

SMILES

C(C(C(C(C(=O)O)N)O)O)OC(=O)N

Canonical SMILES

C(C(C(C(C(=O)O)N)O)O)OC(=O)N

19396-05-5

Synonyms

5-O-carbamoyl-2-amino-2-deoxy-L-xylonic acid
carbamoylpolyoxamic acid

Origin of Product

United States

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